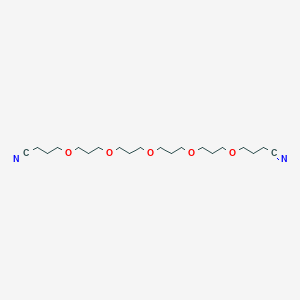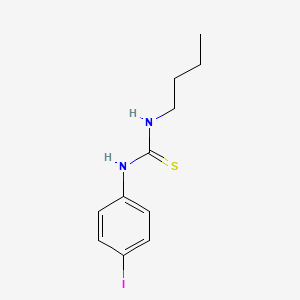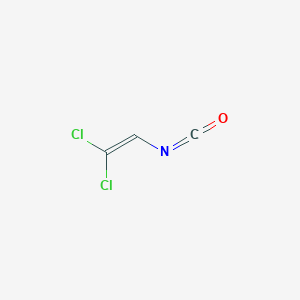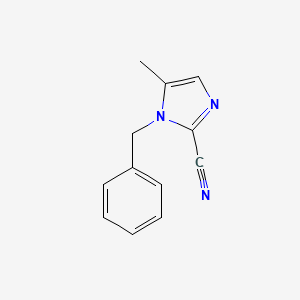![molecular formula C13H6ClF4NO3 B14631911 1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene CAS No. 53887-90-4](/img/structure/B14631911.png)
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a selective herbicide that targets broad-leaved weeds and is commonly used in leguminous crops like soybeans . The compound is characterized by its chemical structure, which includes a chlorinated phenoxy group, a trifluoromethyl group, and a nitrobenzene moiety.
Vorbereitungsmethoden
The synthesis of 1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene involves several steps. One common method includes the use of a crown-ether phase transfer catalyst to promote the chemical reaction. The process typically involves performing a salt-forming reaction in a dimethylsulfoxide/toluene mixed solvent, followed by etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130°C to 175°C. The final step involves acidification to obtain the desired product . This method is advantageous due to its high yield, short reaction period, and low environmental pollution.
Analyse Chemischer Reaktionen
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broad-leaved weeds in crops like soybeans.
Chemistry: The compound is used in studies related to organic synthesis and reaction mechanisms.
Biology: Research on its effects on plant physiology and its role as a protoporphyrinogen oxidase inhibitor.
Wirkmechanismus
The primary mechanism of action of 1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for chlorophyll synthesis in plants. By inhibiting PPO, the compound leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell death in plants .
Vergleich Mit ähnlichen Verbindungen
1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene can be compared with other similar compounds such as:
Acifluorfen: Another herbicide that also inhibits PPO but has a different chemical structure.
Flufenoxuron: A benzoylurea insecticide with a similar phenoxy group but different applications and mechanism of action.
Bifenox: A structural analog with a COOCH3 group adjacent to the nitro group, used as a herbicide.
These compounds share some similarities in their chemical structure and mode of action but differ in their specific applications and effectiveness.
Eigenschaften
CAS-Nummer |
53887-90-4 |
|---|---|
Molekularformel |
C13H6ClF4NO3 |
Molekulargewicht |
335.64 g/mol |
IUPAC-Name |
2-chloro-1-(2-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6ClF4NO3/c14-9-5-7(13(16,17)18)1-3-11(9)22-12-4-2-8(19(20)21)6-10(12)15/h1-6H |
InChI-Schlüssel |
IWEUPJNBBYMEQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




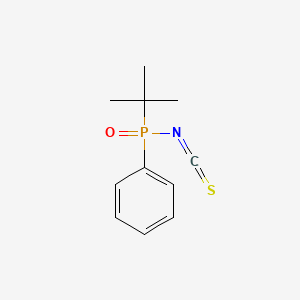

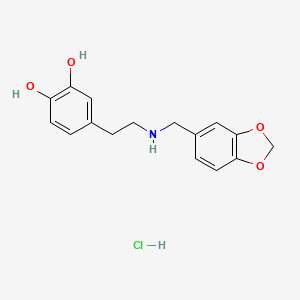
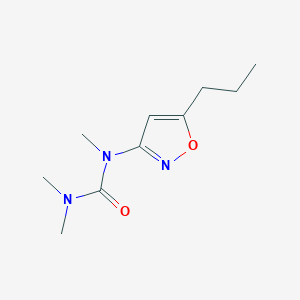
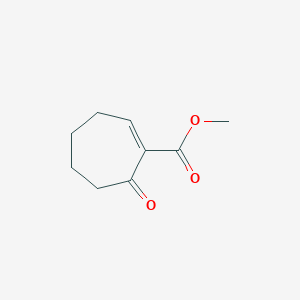
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
